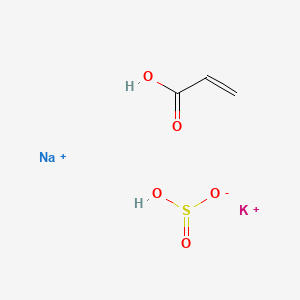![molecular formula C14H22INO3 B14372357 2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide CAS No. 90032-53-4](/img/structure/B14372357.png)
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its applications in organic synthesis and biochemical research. It is derived from choline, an essential nutrient found in many foods, and is often used as a source of choline groups in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of benzyloxyacetic acid with N,N,N-trimethylethan-1-aminium iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyacetic acid derivatives, while substitution reactions can produce various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of choline groups.
Biology: Employed in biochemical assays and as a selective agent for isolating bacteria.
Medicine: Investigated for its potential role in treating cognitive disorders and liver diseases.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets and pathways. The compound acts as a source of choline groups, which are essential for various biochemical processes. It can influence cellular functions by participating in the synthesis of acetylcholine, a neurotransmitter, and other important biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline iodide: A quaternary ammonium salt commonly used in organic synthesis and biochemical research.
2-Chloro-N,N,N-trimethylethanaminium chloride: Another quaternary ammonium compound with similar applications.
Uniqueness
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its benzyloxyacetyl group provides additional reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
90032-53-4 |
|---|---|
Molekularformel |
C14H22INO3 |
Molekulargewicht |
379.23 g/mol |
IUPAC-Name |
trimethyl-[2-(2-phenylmethoxyacetyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C14H22NO3.HI/c1-15(2,3)9-10-18-14(16)12-17-11-13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZQXTVEXSDXQUGA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)COCC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
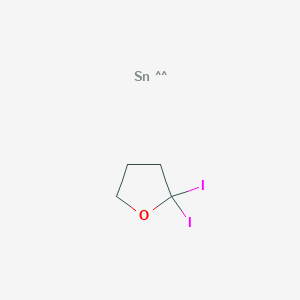

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)
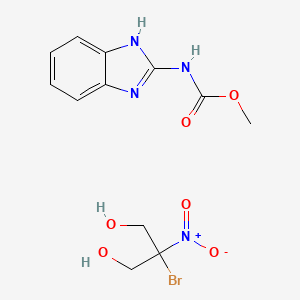
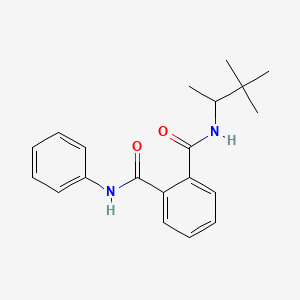
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
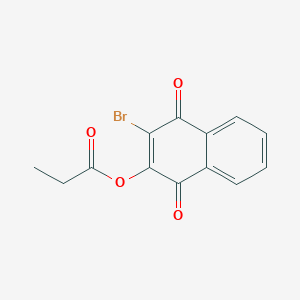
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
